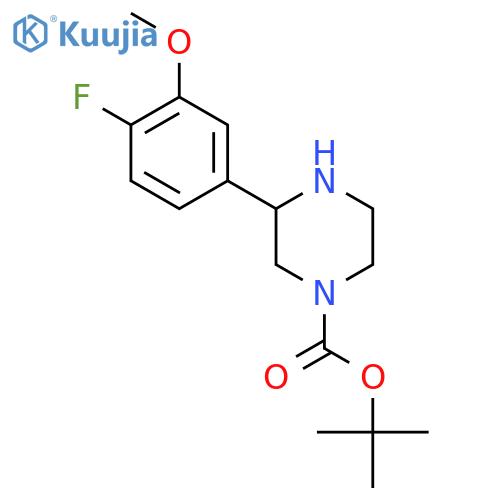Cas no 2229012-79-5 (tert-butyl 3-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxylate)

2229012-79-5 structure
商品名:tert-butyl 3-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxylate
tert-butyl 3-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxylate
- EN300-1890751
- 2229012-79-5
-
- インチ: 1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-8-7-18-13(10-19)11-5-6-12(17)14(9-11)21-4/h5-6,9,13,18H,7-8,10H2,1-4H3
- InChIKey: AHTKEUDBQHAPQL-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1OC)C1CN(C(=O)OC(C)(C)C)CCN1
計算された属性
- せいみつぶんしりょう: 310.16927076g/mol
- どういたいしつりょう: 310.16927076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 50.8Ų
tert-butyl 3-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1890751-0.25g |
tert-butyl 3-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxylate |
2229012-79-5 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1890751-0.5g |
tert-butyl 3-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxylate |
2229012-79-5 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1890751-2.5g |
tert-butyl 3-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxylate |
2229012-79-5 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1890751-10.0g |
tert-butyl 3-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxylate |
2229012-79-5 | 10g |
$5774.0 | 2023-05-23 | ||
| Enamine | EN300-1890751-0.05g |
tert-butyl 3-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxylate |
2229012-79-5 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1890751-10g |
tert-butyl 3-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxylate |
2229012-79-5 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1890751-0.1g |
tert-butyl 3-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxylate |
2229012-79-5 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1890751-5.0g |
tert-butyl 3-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxylate |
2229012-79-5 | 5g |
$3894.0 | 2023-05-23 | ||
| Enamine | EN300-1890751-1g |
tert-butyl 3-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxylate |
2229012-79-5 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1890751-5g |
tert-butyl 3-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxylate |
2229012-79-5 | 5g |
$2858.0 | 2023-09-18 |
tert-butyl 3-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxylate 関連文献
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
2229012-79-5 (tert-butyl 3-(4-fluoro-3-methoxyphenyl)piperazine-1-carboxylate) 関連製品
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
